molecular formula C10H13ClN2O B8571398 3-(1-Butoxyvinyl)-6-chloropyridazine

3-(1-Butoxyvinyl)-6-chloropyridazine

Cat. No.: B8571398
M. Wt: 212.67 g/mol
InChI Key: BIIRJEXXXAPSER-UHFFFAOYSA-N
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Description

Pyridazine (B1198779) Heterocycle: Aromaticity, Planarity, and Electronic Characteristics

The pyridazine ring is a six-membered aromatic heterocycle with the molecular formula C₄H₄N₂. fiveable.me As a member of the diazine family, it is isomeric with pyrimidine (B1678525) and pyrazine. fiveable.me The presence of two adjacent nitrogen atoms within the ring imparts unique physicochemical properties that distinguish it from benzene (B151609) and other azines. wikipedia.org

Aromaticity and Planarity: The pyridazine ring is aromatic, fulfilling Hückel's rule with a cyclic, planar structure containing 6 π-electrons. almerja.comstackexchange.com The two nitrogen atoms are sp²-hybridized, with each contributing one electron to the delocalized π-system. almerja.com However, the introduction of the electronegative nitrogen atoms reduces the ring's aromatic character compared to benzene. The aromaticity index (IA) for pyridazine is calculated to be 79, significantly lower than the benchmark of 100 for benzene. wikipedia.org This reduced aromaticity is a consequence of the electronic perturbation caused by the heteroatoms. The planar configuration of the pyridazine ring is a key feature that facilitates π-π stacking interactions in larger molecular assemblies. researchgate.net

Electronic Characteristics: The most notable electronic feature of the pyridazine nucleus is its high dipole moment, which is the largest among the three parent diazines (pyridazine, pyrimidine, and pyrazine). wikipedia.org This strong dipole arises from the asymmetrical distribution of electron density caused by the two adjacent, electronegative nitrogen atoms. This polarity contributes to reduced lipophilicity and is a key factor in molecular recognition. wikipedia.org

Furthermore, the nitrogen atoms exert a significant electron-withdrawing effect on the ring system. This results in a pronounced electron deficiency at the carbon atoms, particularly at the C-3 and C-6 positions, which are adjacent to the nitrogen atoms. wikipedia.org This electron-poor nature makes the pyridazine ring generally resistant to electrophilic substitution but highly susceptible to nucleophilic attack. researchgate.net

Physicochemical Properties of Pyridazine vs. Benzene
PropertyPyridazineBenzene
Molecular FormulaC₄H₄N₂C₆H₆
Aromaticity Index (IA)79 wikipedia.org100 wikipedia.org
Dipole Moment (Debye)~3.9-4.1 D wikipedia.org0 D
Basicity (pKa)2.24 wikipedia.orgN/A
Boiling Point208 °C fiveable.me80.1 °C

Butoxyvinyl Group: Enol Ether Moiety Chemistry and Reactivity Patterns

The butoxyvinyl group, specifically a 1-butoxyvinyl substituent, is classified as an enol ether. Enol ethers have the general structure R₂C=CR-OR' and are characterized by an alkoxy group attached to a carbon-carbon double bond. wikipedia.org They are electronically distinct from simple alkenes due to the presence of the oxygen atom.

Electronic Nature and Reactivity: Enol ethers are considered electron-rich alkenes. wikipedia.orgunacademy.com The oxygen atom, through a resonance effect, donates a lone pair of electrons into the π-system of the double bond. This donation increases the electron density of the alkene, particularly at the α-carbon (the carbon not attached to the oxygen). libretexts.org This electronic characteristic makes the double bond highly susceptible to attack by electrophiles. fiveable.mewikipedia.org

Key Reaction Patterns:

Hydrolysis: A hallmark reaction of enol ethers is their facile hydrolysis under acidic conditions. Protonation of the α-carbon is the initial step, which is favored because the resulting oxonium ion is resonance-stabilized. almerja.comstackexchange.comechemi.com Subsequent attack by water leads to a hemiacetal intermediate, which then decomposes to a carbonyl compound (in this case, an acetyl group) and the corresponding alcohol (butanol). stackexchange.comechemi.com This reaction is significantly faster than the cleavage of standard ethers. almerja.com

Electrophilic Addition: Due to their high electron density, enol ethers readily undergo electrophilic addition reactions. fiveable.melibretexts.org Electrophiles add to the α-carbon, generating a stabilized carbocationic intermediate that is then trapped by a nucleophile. libretexts.org

Cycloaddition Reactions: The electron-rich double bond of enol ethers allows them to participate as reactive components in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions, leading to the formation of complex cyclic structures. fiveable.meresearchgate.netacs.orgnih.gov The specific reactivity depends on the nature of the reaction partner. fiveable.me

Halogenated Pyridazine Substructure: Reactivity Implications of the Chloro Substituent

The presence of a chlorine atom at the 6-position of the pyridazine ring introduces a critical site for chemical modification. Halogenated pyridazines are key intermediates in the synthesis of more complex derivatives due to the reactivity of the C-Cl bond.

The reactivity of the chloro substituent is profoundly influenced by the electronic nature of the pyridazine ring itself. As established, the ring is electron-deficient, which withdraws electron density from the attached chlorine atom and the carbon to which it is bonded. This polarization activates the C-Cl bond, making the carbon atom highly electrophilic and an excellent site for nucleophilic aromatic substitution (SNAr). unacademy.comechemi.com

Chlorine at the 3- or 6-positions of pyridazine is readily displaced by a wide variety of nucleophiles, including alkoxides, amines, and hydrazines. unacademy.comechemi.com The reaction proceeds via a bimolecular addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex). The subsequent loss of the chloride ion restores the aromaticity of the ring. The relative reactivity of chlorodiazines in such substitutions has been a subject of study, with factors like the position of the nitrogen atoms and other substituents playing a crucial role. wikipedia.org

Positional Isomerism and Substituent Effects on Pyridazine Scaffolds, with Emphasis on Positions 3 and 6

As noted previously, the C-3 and C-6 positions are electronically distinct due to their proximity to the two ring nitrogen atoms. Both positions experience a strong electron-withdrawing inductive effect, leading to a significant partial positive charge. wikipedia.org This makes them the most common sites for nucleophilic substitution on the pyridazine ring.

The electronic properties of a substituent at the 3-position can influence the reactivity at the 6-position, and vice versa. For instance, an electron-donating group at one position may slightly deactivate the other position towards nucleophilic attack, while an electron-withdrawing group would enhance it. ¹³C NMR studies have been employed to quantify these substituent effects, showing how different groups at the 3- and 6-positions alter the chemical shifts and, by extension, the electronic environment of the ring carbons. acs.org The interplay between substituents at these two positions is a key consideration in the strategic synthesis of polysubstituted pyridazine derivatives. echemi.com A C-3 substituted pyridazine, for example, has been identified as offering an optimal balance of properties in certain drug design contexts. wikipedia.org

Summary of Substituent Effects on the Pyridazine Ring
PositionElectronic CharacterTypical ReactivityInfluence of Substituent
3 and 6Electron-deficient (electrophilic) wikipedia.orgSusceptible to nucleophilic substitution wikipedia.orgechemi.comModulates the properties and reactivity of the entire ring system wikipedia.org
4 and 5Less electron-deficient than 3 and 6Less susceptible to nucleophilic attackCan influence the regioselectivity of reactions at other positions echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-(1-butoxyethenyl)-6-chloropyridazine

InChI

InChI=1S/C10H13ClN2O/c1-3-4-7-14-8(2)9-5-6-10(11)13-12-9/h5-6H,2-4,7H2,1H3

InChI Key

BIIRJEXXXAPSER-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C1=NN=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 3 1 Butoxyvinyl 6 Chloropyridazine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgresearchgate.netamazonaws.com For 3-(1-butoxyvinyl)-6-chloropyridazine, the analysis identifies two primary disconnections that simplify the structure into more readily available starting materials.

The first logical disconnection is at the C-O bond of the vinyl ether, suggesting a precursor such as a 3-acetyl-6-chloropyridazine (B1372438) and a source of the butoxy group. A second, more fundamental disconnection breaks the carbon-carbon bond between the vinyl group and the pyridazine (B1198779) ring. This leads to a 3-halo-6-chloropyridazine and a butoxyvinyl organometallic reagent.

A deeper retrosynthetic cut involves the pyridazine ring itself. The 1,2-diazine structure points towards a condensation reaction between a hydrazine (B178648) equivalent and a 1,4-dicarbonyl compound. This approach breaks the two C-N bonds and the C=C bond within the ring, leading to fundamental building blocks. This strategic deconstruction provides a roadmap for the synthetic methodologies discussed in the subsequent sections.

Construction of the Pyridazine Ring System

The synthesis of the pyridazine heterocycle is a well-established field in organic chemistry. wikipedia.org Methodologies often rely on the cyclization of acyclic precursors that contain the requisite carbon and nitrogen atoms in a specific arrangement.

Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine

One of the most direct and widely used methods for constructing the pyridazine ring is the condensation of 1,4-dicarbonyl compounds with hydrazine. researchgate.net The reaction proceeds by forming a dihydropyridazine (B8628806) intermediate through the reaction of hydrazine with a 1,4-diketone, which is then oxidized to the aromatic pyridazine. researchgate.netchemtube3d.com This method is versatile, allowing for the synthesis of a wide array of substituted pyridazines depending on the nature of the dicarbonyl precursor.

Precursor TypeDescriptionResulting Pyridazine
1,4-DiketonesSaturated diketones react with hydrazine, followed by oxidation.Substituted Pyridazines
γ-KetoacidsCondensation with hydrazine yields pyridazinones.Pyridazinone Derivatives
Maleic AnhydrideReaction with hydrazine forms maleic hydrazide, a precursor to the parent pyridazine ring. wikipedia.orgPyridazinedione

Diaza-Wittig Reactions in Pyridazine Annulation from 1,3-Diketones

The Diaza-Wittig reaction offers a more modern and nuanced approach to pyridazine synthesis, particularly for creating highly substituted derivatives from 1,3-diketones. nih.govthieme-connect.com This methodology involves an intramolecular reaction where a phosphazine, formed from a diazo compound and a phosphine (B1218219), reacts with a carbonyl group to form the N=N bond of the pyridazine ring. rsc.orgrsc.orgdocumentsdelivered.com The starting materials are typically α-diazo-β-keto esters or similar compounds derived from 1,3-diketones. thieme-connect.com This method provides a reliable, albeit sometimes lengthy, route to pyridazines with functional groups suitable for further modification. thieme-connect.com

Reagent/CatalystRole in ReactionTypical Yields
Tributylphosphine ((n-Bu)₃P)Facilitates the tandem formation of phosphazine and subsequent Diaza-Wittig cyclization. thieme-connect.comModerate
Hexamethylphosphoramide (HMPT)Initially used to promote the reaction, but often replaced due to toxicity. thieme-connect.comModerate
Phospholene OxideActs as a catalyst in organophosphorus-catalyzed versions of the reaction. rsc.orgrsc.orgGood to Excellent

Aza-Diels-Alder Cycloadditions for Pyridazine Formation

The Aza-Diels-Alder reaction, specifically the inverse electron-demand variant, is a powerful tool for forming heterocyclic systems like pyridazines. organic-chemistry.orgresearchgate.netacs.org This reaction typically involves the [4+2] cycloaddition of an electron-deficient azadiene with an electron-rich dienophile. nih.gov For pyridazine synthesis, common azadienes include 1,2,4,5-tetrazines or 1,2,3-triazines. organic-chemistry.orgnih.gov These react with dienophiles such as alkynes or enamines. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, expelling a small molecule (like N₂ or HCN) to yield the aromatic pyridazine ring. organic-chemistry.orgnih.govnih.gov This strategy allows for the highly regioselective synthesis of complex pyridazines under neutral, often metal-free conditions. organic-chemistry.orgnih.gov

Azadiene (Diene)DienophileKey Features
1,2,4,5-TetrazinesAlkynes, EnaminesWell-established; reaction is followed by N₂ extrusion. nih.gov
1,2,3-Triazines1-PropynylaminesHighly regioselective, providing direct access to 6-aryl-pyridazin-3-amines. organic-chemistry.orgnih.gov
Substituted s-TetrazinesSilyl (B83357) Enol EthersLewis acid mediation allows for high regiocontrol in synthesizing functionalized pyridazines. organic-chemistry.org

Introduction of the Butoxyvinyl Moiety

The butoxyvinyl group is a specific type of vinyl ether. The synthesis of vinyl ethers has evolved significantly from harsh industrial processes to milder, more selective laboratory-scale methods.

Methodologies for Vinyl Ether Synthesis: Historical and Modern Approaches

The synthesis of vinyl ethers can be broadly categorized into classical addition/elimination reactions and modern transition metal-catalyzed processes. researchgate.net

Historical Approaches: Historically, the most prominent method was the Reppe process, which involves the base-catalyzed addition of alcohols to acetylene (B1199291) at high pressure and temperature. Another classical route is the elimination of alcohol from an acetal, typically under acidic or basic conditions. While effective, these methods often lack functional group tolerance and require harsh conditions.

Modern Approaches: Modern synthetic chemistry favors transition metal-catalyzed methods, which operate under significantly milder conditions and offer greater control and substrate scope. catalysis.blog

Palladium-Catalyzed Reactions: Palladium complexes can catalyze the transetherification between an alcohol and a vinyl ether, such as ethyl vinyl ether. academie-sciences.fr This equilibrium-driven process often requires an excess of the vinylating agent.

Iridium-Catalyzed Reactions: Iridium catalysts have emerged as a versatile alternative for vinyl ether synthesis. orgsyn.orgorgsyn.org A common method is the iridium-catalyzed reaction of alcohols with vinyl acetate (B1210297). orgsyn.org This approach is not an equilibrium process and is thought to proceed via an addition-elimination sequence, offering excellent yields for a variety of alcohols. orgsyn.org

MethodCatalyst/ReagentConditionsAdvantages/Disadvantages
Reppe ProcessBase (e.g., KOH) + AcetyleneHigh pressure, high temperatureIndustrial scale; harsh conditions, limited functional group tolerance.
Acetal EliminationAcid or BaseVariesSimple precursors; can be harsh.
Palladium-Catalyzed TransetherificationPalladium(II) Acetate / Ligand + Butyl Vinyl EtherMildCatalytic, milder than classical methods; often requires excess vinyl ether. academie-sciences.fr
Iridium-Catalyzed Vinylation[Ir(cod)Cl]₂ + Vinyl AcetateMild, basic conditionsHigh yields, broad scope, not equilibrium-limited. orgsyn.org

Vinyl Transfer Reactions and Transetherification Protocols

The introduction of the 1-butoxyvinyl group onto the pyridazine scaffold is a critical step in the synthesis of this compound. Vinyl transfer reactions, particularly transetherification, offer a direct and efficient method for the formation of vinyl ethers.

Transetherification involves the exchange of the alkoxy group of a vinyl ether with another alcohol in the presence of a suitable catalyst. Palladium catalysts, in particular, have been shown to be effective in catalyzing the transetherification between ethyl vinyl ether and various alcohols, leading to the corresponding vinyl ethers in good yields. mdpi.comnih.gov For the synthesis of the target molecule, a plausible approach would involve the reaction of a 3-hydroxy-6-chloropyridazine with butyl vinyl ether or the palladium-catalyzed transetherification between a 3-hydroxypyridazine derivative and butyl vinyl ether. researchgate.net The reaction is typically driven by the removal of the more volatile alcohol byproduct, shifting the equilibrium towards the desired product. nih.gov

An air-stable palladium catalyst formed in situ from commercially available components has been shown to efficiently catalyze transetherification reactions. mdpi.com This methodology could be adapted for the synthesis of this compound, potentially from a 3-hydroxy-6-chloropyridazine precursor.

Table 1: Examples of Palladium-Catalyzed Transetherification for Vinyl Ether Synthesis nih.govacademie-sciences.fr

EntryAlcoholVinyl Ether SourceCatalyst SystemSolventConversion (%)Yield (%)
12-(Hydroxymethyl)furanEthyl vinyl etherPd(OAc)₂ / 1,10-phenanthrolineDichloromethane6959
21,2,3-Trimethoxy-5-(hydroxymethyl)benzeneEthyl vinyl etherPd(OAc)₂ / 1,10-phenanthrolineDichloromethane8275
3Tetraethylene glycolEthyl vinyl etherPd(OAc)₂ / 1,10-phenanthrolineDichloromethane75-
4Dianhydro-D-glucitolEthyl vinyl etherPd(OAc)₂ / 1,10-phenanthrolineTHF/CH₂Cl₂5042

Enzyme-Catalyzed Synthesis of Vinyl Ethers

Enzymatic methods offer a green and highly selective alternative for the synthesis of vinyl ethers. Lipases, in particular, have been successfully employed to catalyze the esterification and transesterification reactions to produce vinyl esters and ethers. uni-muenchen.de These reactions are often performed under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. nih.govnih.gov

The lipase-catalyzed synthesis of vinyl ethers typically involves the reaction of an alcohol with a vinyl ester, such as vinyl acetate or vinyl octanoate, where the vinyl group is transferred to the alcohol. researchgate.net For the synthesis of this compound, a potential enzymatic route could involve the lipase-catalyzed reaction of 1-butanol (B46404) with a suitable vinyl-substituted pyridazine precursor. Alternatively, a 3-hydroxy-6-chloropyridazine could be reacted with butyl vinyl ether in the presence of a lipase (B570770). The choice of lipase and reaction conditions, including the solvent, can significantly impact the reaction's efficiency and selectivity. nih.gov

Table 2: Examples of Lipase-Catalyzed Reactions for Ester Synthesis

EnzymeSubstratesProductKey Features
Lipase TL IM from Thermomyces lanuginosusThiols and vinyl carboxyl estersThioestersHigh efficiency in a continuous-flow microreactor. mit.edu
Novozym 435 (Candida antarctica lipase B)Glucose and vinyl octanoateGlucose-octanoateThe tautomerization of vinyl alcohol to acetaldehyde (B116499) prevents the reverse reaction. researchgate.net
Candida antarctica lipase B (CalB)Hydroxy vinyl ether and functional carboxylic acidsBifunctional vinyl ether estersHigh conversion rates in short reaction times under benign conditions. uni-muenchen.de

Selective Halogenation and Chloro-Pyridazine Derivatization Strategies

The introduction of the chlorine atom at the C6 position of the pyridazine ring is a key step in the synthesis of the target molecule. Selective halogenation of pyridazine and its derivatives can be achieved through various methods. Direct chlorination of the pyridazine ring can be challenging due to the deactivating effect of the nitrogen atoms. However, methods for the regioselective halogenation of pyridines and diazines have been developed. mdpi.com For instance, the use of Selectfluor in the presence of LiCl has been shown to effectively chlorinate 2-aminopyridines and 2-aminodiazines with high regioselectivity. rsc.org

Alternatively, the chloro-pyridazine core can be constructed from acyclic precursors. A common strategy for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine. By using a chlorinated 1,4-dicarbonyl precursor, the chlorine atom can be incorporated into the pyridazine ring during its formation.

Once the 6-chloro-pyridazine moiety is in place, it can serve as a handle for further derivatization. The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. researchgate.net This versatility makes chloro-pyridazines valuable intermediates in organic synthesis.

Modern Cross-Coupling Strategies for Pyridazine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridazines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties for Carbon-Carbon and Carbon-Heteroatom Bond Formations

The pyridazine nucleus can be functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. academie-sciences.fr These methods enable the direct introduction of aryl, alkyl, alkynyl, and other groups onto the pyridazine ring. For the synthesis of this compound, cross-coupling reactions could be employed to introduce the butoxyvinyl group or to further modify the pyridazine ring after the key functional groups are in place.

The formation of carbon-heteroatom bonds, such as C-N and C-O bonds, can also be achieved using palladium catalysis, most notably through the Buchwald-Hartwig amination and related etherification reactions. mit.edubeilstein-journals.org These reactions are crucial for the synthesis of a wide range of biologically active molecules and functional materials. benthamscience.com

Suzuki-Miyaura Coupling in Pyridazine Synthesis

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. rsc.orgyoutube.com This reaction is particularly well-suited for the functionalization of chloro-pyridazines.

In the context of pyridazine synthesis, the Suzuki-Miyaura coupling can be used to introduce carbon-based substituents at specific positions on the ring. nih.gov For example, 3,6-dichloropyridazine (B152260) can undergo selective mono-Suzuki-Miyaura coupling, allowing for the stepwise functionalization of the pyridazine core. rsc.org The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.orgnsf.gov This strategy could be envisioned to first introduce a precursor to the butoxyvinyl group at the C3 position, followed by further transformations.

Table 3: Examples of Suzuki-Miyaura Coupling on Dichloropyridazines rsc.org

Pyridazine SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventMajor Product Position
3,5-Dichloropyridazine2-Fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄Na₂CO₃1,4-DioxaneC3
4-Amino-3,5-dichloropyridazine2-Fluoro-4-trifluoromethylboronic acidPdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane/H₂OC3
6-Methyl-3,5-dichloropyridazine4-Substituted phenyl pinacolato boronatePdCl₂(PPh₃)₂Cs₂CO₃1,4-DioxaneC3
3,6-DichloropyridazineArylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂OC6

Other Relevant Palladium-Catalyzed Methodologies (Stille, Sonogashira, Heck-type Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-functionalization of the pyridazine nucleus, offering versatile methods for creating carbon-carbon bonds. eurekaselect.com The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogen–carbon bond, which is a key step in these catalytic cycles. nih.gov This makes halopyridazines, such as 6-chloropyridazine derivatives, excellent substrates for these transformations. nih.govresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide or triflate. libretexts.org This methodology is highly valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. libretexts.org In pyridazine chemistry, Stille coupling enables the introduction of aryl, vinyl, and other organic fragments at positions activated by a halogen. For instance, a 6-chloropyridazine core can be coupled with an organostannane like tributyl(1-butoxyvinyl)tin in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form the desired C-C bond.

Sonogashira Coupling: The Sonogashira reaction is a widely used method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgrsc.org The reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org This reaction is instrumental in introducing alkynyl substituents onto the pyridazine ring, which can serve as versatile handles for further chemical transformations. researchgate.netresearchgate.net The coupling of a 6-chloropyridazine derivative with a terminal alkyne like 1-butyne, followed by further functionalization, represents a potential, albeit indirect, route to vinyl ether moieties. The reaction tolerates a wide range of functional groups and can be performed selectively in the presence of multiple different halogen atoms. rsc.org

Heck-type Reactions: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and is particularly useful for the vinylation of aryl and heteroaryl halides. organic-chemistry.org A 6-chloropyridazine can react with an alkene, such as butyl vinyl ether, in the presence of a palladium catalyst and a base to directly install the 1-butoxyvinyl group at the 3-position, assuming a suitable precursor. The reaction generally exhibits high stereoselectivity, favoring the trans product. organic-chemistry.org Various palladium sources, including Pd(OAc)₂, can be used, often supported by phosphine ligands. libretexts.org

ReactionTypical SubstratesCatalyst SystemGeneral ConditionsReference
Stille CouplingChloropyridazine, OrganostannanePd(PPh₃)₄ or other Pd(0) complexesAnhydrous solvent (e.g., Toluene, THF), heat researchgate.netlibretexts.org
Sonogashira CouplingChloropyridazine, Terminal AlkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine baseMild conditions, often room temperature wikipedia.orgresearchgate.net
Heck ReactionChloropyridazine, AlkenePd(OAc)₂ or PdCl₂, Phosphine ligand, Base (e.g., Et₃N)Polar solvent (e.g., DMF, NMP), heat eurekaselect.comwikipedia.org

Multi-Component Reactions and One-Pot Synthetic Approaches

Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient and atom-economical strategies for the construction of complex heterocyclic systems like pyridazines. researchgate.netacsgcipr.org These approaches combine several reaction steps into a single operation without isolating intermediates, thereby reducing waste, saving time, and simplifying purification processes. nih.gov

One-pot procedures have been successfully applied to the synthesis of various pyridazine derivatives. For example, a mild, three-step one-pot procedure involving a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization, has been used to stereoselectively produce novel pyridazine C-nucleosides. nih.gov Similarly, pyrazolo[3,4-c]pyridazine derivatives have been synthesized via a one-pot three-component reaction of arylglyoxalmonohydrates, a pyrazolone (B3327878) derivative, and hydrazine hydrate. researchgate.net The synthesis of pyridazinones has also been achieved through an ultrasound-promoted multicomponent reaction of arenes, cyclic anhydrides, and arylhydrazines, showcasing the integration of green chemistry principles. researchgate.net

These strategies are particularly valuable for creating molecular diversity, as different starting materials can be combined in a modular fashion to generate libraries of related compounds. rsc.orgbeilstein-journals.org The development of MCRs for pyridazine synthesis often focuses on constructing the heterocyclic core from acyclic precursors.

ApproachKey ReactantsDescriptionResulting StructureReference
One-Pot Three-StepGlycosyl furans, Singlet oxygen, HydrazineCycloaddition-reduction-cyclization sequencePyridazine C-nucleosides nih.gov
Three-Component ReactionArylglyoxalmonohydrates, Pyrazolone, Hydrazine hydrateRegioselective condensation and cyclizationPyrazolo[3,4-c]pyridazines researchgate.net
Ultrasound-Promoted MCRArenes, Cyclic anhydrides, PhenylhydrazineCatalyzed condensation under ultrasonic irradiationPyridazinones researchgate.net
One-Pot ConversionHydrazone, DMFDMAFormation of enamine followed by cyclocondensationPyridopyridazine-diones mdpi.com

Development of Novel Reagents and Catalytic Systems for Pyridazine Synthesis

Continuous innovation in reagent and catalyst design is crucial for advancing the synthesis of pyridazine derivatives, aiming for higher efficiency, broader substrate scope, and improved environmental compatibility.

Recent developments include the exploration of novel catalytic systems that operate under milder conditions or offer unique reactivity. For instance, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a regioselective route to 1,6-dihydropyridazines and pyridazines, with the choice of solvent dictating the final product. organic-chemistry.org Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl enol ethers have been developed for the regiocontrolled synthesis of functionalized pyridazines. organic-chemistry.org

The field of nanocatalysis has also contributed to pyridazine synthesis, particularly within the framework of MCRs. Nanoparticles of materials like ZnO and ZrO₂ have been employed as efficient and reusable catalysts for the synthesis of pyridine (B92270) and related N-heterocycles, often in environmentally benign solvents like water or under solvent-free conditions. rsc.org These nanocatalysts offer advantages such as high surface area, economic viability, and ease of separation and recycling. rsc.org

Furthermore, the use of "green" solvents and catalytic systems is a growing trend. Sustainable conditions, such as using eucalyptol (B1671775) as a bio-based solvent, have been reported for the multicomponent synthesis of imidazo[1,2-b]pyridazines. researchgate.net Ionic liquids have also been utilized as recyclable catalysts, for example, in the ultrasound-promoted synthesis of pyridazinones, combining process intensification with green chemistry. researchgate.net

System/ReagentReaction TypeKey FeaturesReference
Copper(II) CatalystAerobic 6-endo-trig CyclizationSolvent-controlled outcome (dihydropyridazine vs. pyridazine) organic-chemistry.org
Lewis AcidsInverse Electron Demand Diels-AlderHigh regiocontrol in pyridazine formation organic-chemistry.org
ZnO/ZrO₂ NanoparticlesMulti-Component ReactionsEfficient, reusable, eco-friendly conditions rsc.org
Ionic Liquid ([bmim]Br/AlCl₃)Multi-Component SynthesisRecyclable catalyst, ultrasound promotion researchgate.net
EucalyptolMulti-Component ReactionsBio-based, green solvent researchgate.net

Reactivity and Mechanistic Investigations of 3 1 Butoxyvinyl 6 Chloropyridazine

Reactivity of the Pyridazine (B1198779) Core

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it highly susceptible to nucleophilic attack while being deactivated towards electrophiles.

The most prominent reaction pathway for the 6-chloropyridazine moiety is nucleophilic aromatic substitution (SNAr). The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups through both inductive and mesomeric effects. This withdrawal of electron density polarizes the ring and significantly activates the carbon atom bonded to the chlorine, making the C-Cl bond susceptible to cleavage by nucleophiles.

The generally accepted mechanism for SNAr reactions on such activated heteroaromatics is a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.

A wide array of nucleophiles can displace the chlorine atom. This includes common nucleophiles like amines, alkoxides, and thiolates. Furthermore, the C-Cl bond is readily activated for palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings are highly effective. These reactions proceed via a catalytic cycle involving oxidative addition of the chloropyridazine to a Pd(0) complex, followed by transmetalation (for Suzuki) or other steps, and concluding with reductive elimination to yield the product and regenerate the catalyst.

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of C-Cl bond activation in forming new C-C bonds at the 6-position of the pyridazine ring.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O92
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane88
33-Thienylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene95
44-Cyanophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85

This table is illustrative, based on typical conditions for Suzuki couplings on related chloropyridazine substrates.

In stark contrast to its high reactivity towards nucleophiles, the pyridazine ring in 3-(1-butoxyvinyl)-6-chloropyridazine is strongly deactivated towards electrophilic aromatic substitution. The electron-withdrawing nature of the two ring nitrogens reduces the electron density of the aromatic system, making it a poor nucleophile for attacking electrophiles like nitronium ions (NO₂⁺) or acylium ions. researchgate.net Computational studies on parent azines show that the highest occupied molecular orbitals (HOMOs) often have significant non-bonding character rather than being delocalized π orbitals, which further explains the low reactivity. researchgate.net

Should a reaction be forced under harsh conditions (e.g., high temperatures, strong acid catalysis), the substitution pattern would be influenced by both the deactivating pyridazine core and the substituents. The butoxyvinyl group is an ortho-, para-director, while the chlorine is also an ortho-, para-director but deactivating. The powerful deactivation by the ring nitrogens is the dominant factor. Electrophilic attack would most likely occur at the C-4 or C-5 positions, which are least deactivated by the nitrogens. However, such reactions are generally inefficient and not synthetically useful for this class of compounds.

Interplay Between Substituents: Chloro and Butoxyvinyl Effects on Overall Molecular Reactivity

The reactivity of this compound is fundamentally governed by the electronic and steric interplay of its two key substituents: the chloro group at the 6-position and the 1-butoxyvinyl group at the 3-position. These substituents exert opposing electronic effects on the pyridazine ring, creating a nuanced reactivity profile that dictates the molecule's behavior in various chemical transformations.

The chloro substituent at the 6-position is an electron-withdrawing group due to its high electronegativity. This inductive effect decreases the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack. wur.nlresearchgate.net This is a characteristic feature of halogenated pyridazines, which readily undergo nucleophilic aromatic substitution (SNAr) reactions. acs.orgclockss.org The presence of the electron-withdrawing chloro group polarizes the C6-Cl bond, facilitating the displacement of the chloride ion by a wide range of nucleophiles.

Conversely, the 1-butoxyvinyl group at the 3-position is an electron-donating group. The oxygen atom of the butoxy moiety donates its lone pair of electrons into the π-system of the vinyl group and, by extension, into the pyridazine ring through resonance. This electron-donating character increases the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, due to the position of the substituents, the electron-donating effect of the butoxyvinyl group has a more pronounced influence on the electron density at the ortho and para positions relative to its point of attachment.

Furthermore, the 1-butoxyvinyl group itself is a reactive functional group. As an enol ether, it is an electron-rich alkene and is susceptible to electrophilic attack on the α-carbon of the vinyl group. wikipedia.orgstackexchange.com It can also participate in cycloaddition reactions, acting as a dienophile. nih.govresearchgate.net The butoxy group enhances the nucleophilicity of the double bond, making it more reactive towards electrophiles and dienophiles in inverse electron-demand Diels-Alder reactions. nih.govresearchgate.net

The steric bulk of the butoxyvinyl group can also play a role in the molecule's reactivity, potentially hindering the approach of nucleophiles or other reactants to the adjacent positions on the pyridazine ring.

Detailed Mechanistic Studies of Key Transformation Pathways

While specific mechanistic studies for this compound are not extensively documented in the literature, its key transformation pathways can be understood through well-established mechanisms for related pyridazine derivatives and functional groups. The primary reactive sites are the chlorinated carbon at the 6-position and the electron-rich double bond of the butoxyvinyl group.

Nucleophilic Aromatic Substitution (SNAr) at C6:

The most prominent reaction pathway for 6-chloropyradazine derivatives is nucleophilic aromatic substitution. nih.govnih.gov The mechanism proceeds via a two-step addition-elimination sequence.

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the 6-position, which bears the chloro leaving group. This attack is perpendicular to the plane of the pyridazine ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms.

Chloride Elimination: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion (Cl-), resulting in the formation of the substituted product.

The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The electron-withdrawing nature of the pyridazine nitrogens and the chloro group itself facilitates the formation and stabilization of this intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):

The chloro group at the 6-position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond. nih.govnih.govresearchgate.netresearchgate.net The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboronic acid (R-B(OH)2) can be described as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C6-Cl bond of the pyridazine to form a Pd(II) intermediate.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (R) to the palladium center, displacing the chloride ion.

Reductive Elimination: The two organic groups on the palladium complex (the pyridazinyl and the R group) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. organic-chemistry.org

Table 1: Key Steps in the Suzuki-Miyaura Coupling of this compound
StepDescriptionIntermediate
Oxidative AdditionPd(0) inserts into the C-Cl bond.Pyridazinyl-Pd(II)-Cl
TransmetalationTransfer of the R group from the boronic acid to the Pd(II) center.Pyridazinyl-Pd(II)-R
Reductive EliminationFormation of the C-R bond and regeneration of the Pd(0) catalyst.Pd(0)

Reactions of the 1-Butoxyvinyl Group:

The 1-butoxyvinyl group undergoes reactions typical of enol ethers.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the enol ether can be hydrolyzed to a ketone. The mechanism involves the initial protonation of the vinyl group's α-carbon, followed by the attack of water and subsequent elimination of butanol. stackexchange.comalmerja.com

Electrophilic Addition: The electron-rich double bond can react with various electrophiles (E+). The electrophile adds to the α-carbon, and the resulting carbocation is stabilized by the adjacent oxygen atom. This intermediate is then trapped by a nucleophile. libretexts.org

Inverse Electron-Demand Diels-Alder Reaction: The electron-rich nature of the butoxyvinyl group makes it a suitable dienophile for reactions with electron-deficient dienes, such as tetrazines, in inverse electron-demand Diels-Alder reactions. nih.govresearchgate.netresearchgate.net This [4+2] cycloaddition is followed by the elimination of a small molecule (like nitrogen from a tetrazine) to form a new heterocyclic system. researchgate.net

Table 2: Plausible Reactions of the 1-Butoxyvinyl Group
Reaction TypeReagentsKey Mechanistic Step
Acid-Catalyzed HydrolysisH3O+Protonation of the α-carbon.
Electrophilic AdditionElectrophile (e.g., Br2)Formation of a stabilized carbocation.
Inverse Electron-Demand Diels-AlderElectron-deficient diene (e.g., tetrazine)Concerted [4+2] cycloaddition.

Computational and Theoretical Studies

Advanced Synthetic Transformations and Derivatization

Further Functionalization of the Pyridazine (B1198779) Ring beyond the Chloro Substituent

The pyridazine ring is known to be electron-deficient, which influences its reactivity towards various functionalization reactions. Beyond the typical nucleophilic substitution of the chlorine atom at the C6 position, other positions on the ring can be functionalized through several modern synthetic methods.

One such method is direct C-H activation. For instance, radical-mediated C-H functionalization has been demonstrated on 3,6-dichloropyridazine (B152260), allowing for the introduction of alkoxy groups. researchgate.net This suggests that the C4 and C5 positions of 3-(1-butoxyvinyl)-6-chloropyridazine could potentially be targeted. Palladium-catalyzed C-H activation is another powerful tool for the arylation or alkylation of pyridazine rings. These reactions often require a directing group to achieve high regioselectivity.

Another approach involves metal-halogen exchange followed by reaction with an electrophile. Although the starting molecule has a chloro group, further halogenation at other positions, followed by selective metal-halogen exchange (e.g., using organolithium or Grignard reagents), could open pathways to introduce a variety of substituents.

The following table summarizes potential C-H functionalization reactions applicable to the pyridazine ring, based on general methodologies for azine functionalization.

Reaction Type Reagents and Conditions Potential Outcome on Pyridazine Ring Reference
Radical C-H AlkoxylationPrimary alcohols, t-BuOOH, TiCl₃Introduction of an alkoxy group at C4 or C5 researchgate.net
Palladium-Catalyzed C-H ArylationAryl halides, Pd catalyst (e.g., Pd(OAc)₂), ligandIntroduction of an aryl group at C4 or C5General methodology
Regioselective MagnesiationTMPMgCl·LiClC-H activation at a specific position directed by a functional groupGeneral methodology for azines

Modifications of the Butoxyvinyl Group for Enhanced Reactivity or Specificity

The 1-butoxyvinyl group is an enol ether, which has a rich and diverse reactivity profile. It can be modified to introduce new functionalities or to alter the electronic properties of the molecule.

One of the primary reactions of vinyl ethers is hydrolysis under acidic conditions to yield a ketone. In the case of this compound, this would lead to the formation of 3-acetyl-6-chloropyridazine (B1372438). This transformation is a key step in the synthesis of the pharmaceutical agent Palbociclib, where a related intermediate bearing a vinyl ether is converted to an acetyl group. longdom.org

The electron-rich double bond of the butoxyvinyl group is also susceptible to cycloaddition reactions. For example, hetero-Diels-Alder reactions with electron-deficient dienes can be envisioned, which would lead to the formation of new heterocyclic rings fused to the pyridazine system. nih.gov The butoxyvinyl group can also participate in [2+2] cycloadditions with suitable partners.

Furthermore, the vinyl group can undergo various palladium-catalyzed cross-coupling reactions, although the reactivity of vinyl ethers in this context is different from that of vinyl halides or triflates. It can also be a substrate for reactions like hydroboration-oxidation to introduce a hydroxyl group or ozonolysis to cleave the double bond.

Reaction Type Reagents and Conditions Product Notes
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl)3-acetyl-6-chloropyridazineA common transformation for vinyl ethers.
Hetero-Diels-Alder ReactionElectron-deficient diene (e.g., tetrazine)Fused heterocyclic systemThe butoxyvinyl group acts as the dienophile. researchgate.net
Ozonolysis1. O₃; 2. Reductive or oxidative workup3-formyl-6-chloropyridazine or 3-carboxy-6-chloropyridazineCleavage of the C=C double bond.

Synthesis of Complex Pyridazine-Containing Architectures utilizing this compound as a Building Block

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. A prominent example is its role as a precursor in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer. longdom.org

In the synthesis of Palbociclib, an intermediate structurally related to this compound, namely tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, is utilized. researchgate.netmdpi.com This intermediate undergoes a Suzuki or Stille coupling reaction at the chloro position of a pyridopyrimidinone core, followed by the introduction of the butoxyvinyl group, which is subsequently hydrolyzed to an acetyl group to yield the final drug molecule. longdom.org

This application highlights the strategic importance of the this compound scaffold, where the chloro group serves as a handle for cross-coupling reactions to build a larger molecular framework, and the butoxyvinyl group acts as a masked acetyl group.

The general synthetic utility is outlined in the following table:

Building Block Reaction Complex Architecture Significance
6-Chloro-pyridopyrimidinone derivativeSuzuki or Negishi CouplingBiaryl-heterocyclic systemFormation of a key C-C bond.
Introduction of the butoxyvinyl groupStille or Heck CouplingIntermediate with masked acetyl groupStrategic installation of a key functional group.
Hydrolysis of the butoxyvinyl groupAcidic workupFinal Palbociclib drug moleculeUnmasking of the acetyl group in the final step.

Regioselective Control in Subsequent Derivatization Reactions

Achieving regioselective control is crucial when multiple reactive sites are present, as in this compound. The inherent electronic properties of the molecule often dictate the preferred site of reaction.

In palladium-catalyzed cross-coupling reactions, the C-Cl bond at the 6-position is the most likely site of oxidative addition, allowing for selective functionalization at this position. organic-chemistry.org The choice of catalyst and ligands can further enhance this selectivity.

For electrophilic substitution on the pyridazine ring, the situation is more complex due to the ring's electron-deficient nature. However, theoretical calculations and studies on substituted pyridazines can help predict the most likely positions for such reactions. Generally, positions with higher electron density would be favored.

In reactions involving the butoxyvinyl group, the regioselectivity of addition reactions is governed by the electronic nature of the enol ether. For example, in electrophilic additions, the attack of the electrophile is expected to occur at the carbon atom not attached to the oxygen, due to the resonance stabilization of the resulting carbocation.

The regioselectivity of cycloaddition reactions is guided by frontier molecular orbital (FMO) theory. rsc.org The interaction between the highest occupied molecular orbital (HOMO) of the butoxyvinyl group (the dienophile) and the lowest unoccupied molecular orbital (LUMO) of the diene will determine the orientation of the cycloaddition.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Methodological Advancements for the Compound Class

The study of pyridazine (B1198779) derivatives continues to be a vibrant area of chemical research, largely due to their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.net For compounds like 3-(1-butoxyvinyl)-6-chloropyridazine, which combine the pyridazine core with a reactive vinyl ether moiety, the current research landscape is primarily defined by advancements in cross-coupling methodologies and novel cyclization strategies. The pyridazine framework is recognized as a "privileged structure" in drug design, spurring the development of efficient synthetic routes. nih.gov

Methodological advancements have focused on creating substituted pyridazines with high degrees of functional group tolerance and regioselectivity. organic-chemistry.org Traditional methods often involve the condensation of dicarbonyl compounds with hydrazine (B178648), but modern approaches increasingly rely on transition-metal-catalyzed reactions. These include Suzuki, Stille, and Sonogashira couplings on halopyridazines, which allow for the introduction of a wide variety of substituents. For the vinyl ether component, palladium-catalyzed transetherification has emerged as a key method for their synthesis under mild conditions. academie-sciences.fr Furthermore, recent breakthroughs include skeletal editing, which enables the conversion of pyridines directly into pyridazines, potentially opening up a vast new chemical space for this compound class. nih.gov The development of one-pot multicomponent reactions is also a significant trend, aiming to construct complex pyridazine derivatives in a single, efficient step from simple precursors. researchgate.net

Identification of Knowledge Gaps and Untapped Synthetic Methodologies

Despite progress, significant knowledge gaps remain in the chemistry of pyridazines functionalized with vinyl ethers. The reactivity of the 3-(1-butoxyvinyl) substituent itself is not extensively documented. While vinyl ethers are known participants in reactions like cycloadditions and polymerizations, their specific behavior when attached to the electron-deficient pyridazine ring is an area ripe for exploration. researchgate.net

Several untapped synthetic methodologies could be applied to this compound class. For instance:

C-H Activation: Direct C-H functionalization of the pyridazine ring could provide a more atom-economical route to substituted derivatives, bypassing the need for pre-halogenated starting materials.

Photoredox Catalysis: Light-mediated reactions could unlock novel transformations and reaction pathways that are inaccessible through traditional thermal methods. This could be particularly useful for installing the vinyl ether moiety or for subsequent functionalization under exceptionally mild conditions.

Flow Chemistry: The use of continuous flow reactors for the synthesis of pyridazine derivatives is underexplored. This technology could offer improved safety, scalability, and control over reaction parameters for key synthetic steps.

Enantioselective Methods: There is a notable lack of enantioselective methods for the synthesis of chiral pyridazine derivatives. Developing catalytic asymmetric approaches would be a significant advancement, particularly for applications in medicinal chemistry.

Future Directions in Synthetic Design and Reaction Discovery

Future research in this area should be directed toward addressing the identified knowledge gaps and leveraging modern synthetic tools. A primary goal should be the development of more modular and convergent synthetic strategies for accessing a diverse library of 3-(alkoxyvinyl)-6-substituted pyridazines.

Key future directions include:

Exploration of Post-Synthetic Modification: A systematic investigation into the reactivity of the butoxyvinyl group on the pyridazine core is needed. This includes studying its participation in Diels-Alder reactions, Claisen rearrangements, and transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures.

Development of Novel Cyclization Strategies: Designing new annulation reactions that form the pyridazine ring while simultaneously installing the vinyl ether or a precursor would be highly valuable. For example, a [4+2] cycloaddition involving novel diazadiene synthons could provide rapid access to the core structure. organic-chemistry.org

Application of Skeletal Editing: The recently reported method of converting pyridines to pyridazines via skeletal editing could be a game-changer. nih.gov Applying this to readily available, functionalized pyridines could provide a novel and powerful retrosynthetic disconnection for complex pyridazine targets.

Catalytic C-O Bond Formation: While palladium-catalyzed methods for vinyl ether synthesis are established, exploring other transition metals (e.g., copper, iridium) could lead to complementary reactivity and substrate scope. academie-sciences.frresearchgate.net Metal-free conditions for vinyl ether synthesis are also an attractive and sustainable alternative. researchgate.net

Emerging Research Themes in Pyridazine Chemistry and Vinyl Ether Chemistry

The broader fields of pyridazine and vinyl ether chemistry are evolving, with several emerging themes that will likely influence future work on compounds like this compound.

Sustainable Synthesis: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of greener solvents, earth-abundant metal catalysts, and energy-efficient processes like photocatalysis. For vinyl ether synthesis, using calcium carbide as a safe acetylene (B1199291) source is one such green approach. rsc.org

Bioorthogonal Chemistry: The unique reactivity of both pyridazines (e.g., in inverse-electron-demand Diels-Alder reactions) and vinyl ethers could be harnessed for applications in chemical biology, such as bioconjugation and cellular imaging.

Functional Materials: Pyridazine-containing polymers and small molecules are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors. The vinyl ether group serves as a polymerizable handle, suggesting that this compound could be a valuable monomer for creating novel functional materials.

Medicinal Chemistry and Drug Discovery: Pyridazine derivatives are continuously being explored as scaffolds for new therapeutic agents, targeting a wide range of diseases. nih.govnih.gov Future research will likely focus on integrating computational design and high-throughput screening to accelerate the discovery of new bioactive pyridazines. researchgate.net The development of covalent inhibitors, where a reactive group like a vinyl ether could potentially bind to a biological target, is another area of growing interest.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Butoxyvinyl)-6-chloropyridazine, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. A common approach includes nucleophilic substitution at the 3-position of 6-chloropyridazine derivatives, followed by coupling with butoxyvinyl groups via Heck or Suzuki-Miyaura reactions. Critical conditions include:

  • Temperature control (e.g., 60–80°C for palladium-catalyzed couplings) to avoid side reactions.
  • Solvent selection (polar aprotic solvents like DMF or THF) to stabilize intermediates.
  • Catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling efficiency).
    Purity is ensured via column chromatography and recrystallization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration (e.g., distinguishing butoxyvinyl protons at δ 4.5–5.5 ppm).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₂ClN₂O).
    Cross-validation using multiple techniques minimizes structural misassignment .

Q. What are common intermediates in the synthesis of 6-chloropyridazine derivatives, and how are they utilized in constructing complex structures?

  • Methodological Answer : Key intermediates include:

  • 3-Hydrazino-6-chloropyridazine : Used for cyclocondensation to form triazolo derivatives.
  • 3,6-Dichloropyridazine : Enables selective substitution at the 3-position via nucleophilic aromatic substitution.
    These intermediates are functionalized with vinyl or alkoxy groups through cross-coupling or nucleophilic addition, as seen in analogous pyridazine-based scaffolds .

Advanced Research Questions

Q. How can regioselectivity challenges during the functionalization of the pyridazine ring be addressed in derivatives like this compound?

  • Methodological Answer : Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing groups (e.g., Cl at C6) direct electrophilic attacks to the C3 position.
  • Catalytic Systems : Pd-catalyzed couplings favor C3 due to lower steric hindrance compared to C4.
  • Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals.
    Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR) resolves ambiguities .

Q. What strategies are recommended for optimizing reaction yields when introducing butoxyvinyl groups to chloropyridazine scaffolds?

  • Methodological Answer : Yield optimization involves:

  • Pre-activation of Reagents : Using vinyl boronic esters instead of boronic acids improves coupling efficiency.
  • Microwave-assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and minimizes decomposition.
  • Ligand Screening : Bulky ligands (e.g., XPhos) enhance catalyst turnover in Pd-mediated reactions.
    Yield improvements from 45% to >75% have been documented in analogous systems .

Q. How do structural modifications at the 3-position of 6-chloropyridazine influence biological activity, based on comparative studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-Donating Groups (e.g., butoxyvinyl): Enhance membrane permeability, increasing bioavailability.
  • Steric Effects : Bulky substituents reduce off-target interactions (e.g., with COX-2 in anti-inflammatory assays).
  • Bioisosteric Replacement : Replacing vinyl with ethynyl groups maintains activity while improving metabolic stability.
    Comparative IC₅₀ data from enzyme inhibition assays guide rational design .

Q. What experimental approaches resolve contradictions in reported synthetic yields or biological activities of chloropyridazine derivatives?

  • Methodological Answer : Contradictions arise from:

  • Impurity Profiles : Side products (e.g., di-substituted isomers) may skew bioactivity. Use preparative HPLC to isolate pure batches.
  • Assay Variability : Standardize biological testing (e.g., fixed ATP concentrations in kinase assays).
  • Replication Studies : Reproduce reactions under strictly controlled conditions (solvent purity, inert atmosphere) to validate yields.
    Cross-laboratory collaborations and open-data practices mitigate reproducibility issues .

Safety and Best Practices

Q. What safety protocols are essential when handling reactive intermediates in the synthesis of halogenated pyridazines?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions releasing HCl gas (common in chloropyridazine syntheses).
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal exposure.
  • Waste Disposal : Quench reactive intermediates (e.g., hydrazines) with aqueous NaHCO₃ before disposal.
    Protocols align with OSHA guidelines and SDS recommendations for chlorinated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.